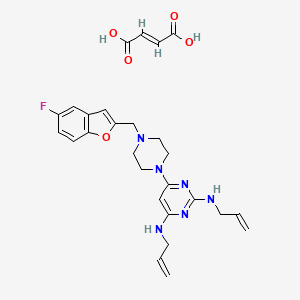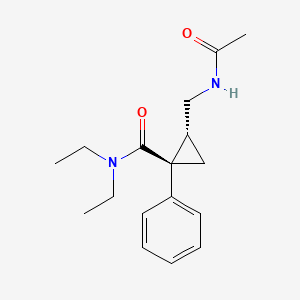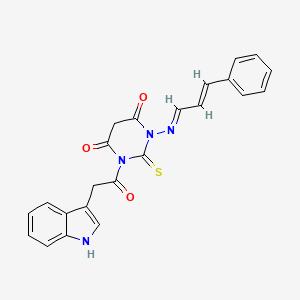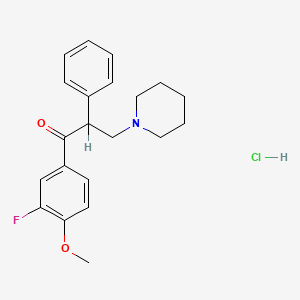
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, combining pyrimidine, benzofuran, and piperazine moieties, suggests it could interact with biological targets in novel ways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate likely involves multiple steps, including:
Formation of the pyrimidine core: This could be achieved through a condensation reaction involving appropriate amines and aldehydes.
Introduction of allylamino groups: This step might involve nucleophilic substitution reactions.
Synthesis of the benzofuran moiety: This could be synthesized via cyclization reactions.
Coupling with piperazine: This step might involve a nucleophilic substitution or a coupling reaction.
Formation of the fumarate salt: This final step would involve the reaction of the free base with fumaric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Leading to reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitutions could occur.
Hydrolysis: Breaking down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate could have several scientific research applications:
Medicinal Chemistry: Potential as a drug candidate due to its unique structure.
Biology: Studying its interactions with biological targets.
Materials Science: Exploring its properties for use in advanced materials.
Pharmacology: Investigating its pharmacokinetics and pharmacodynamics.
Mécanisme D'action
The mechanism of action of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to receptors: Modulating their activity.
Inhibition of enzymes: Affecting metabolic pathways.
Interaction with nucleic acids: Influencing gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Diaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine
- 1-(2,4-Bis-aminopyrimidin-6-yl)-4-((5-chlorobenzofuran-2-yl)methyl)piperazine
Uniqueness
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate stands out due to the presence of both allylamino groups and the fluorobenzofuran moiety, which may confer unique biological and chemical properties.
Propriétés
Numéro CAS |
87813-89-6 |
|---|---|
Formule moléculaire |
C27H31FN6O5 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;6-[4-[(5-fluoro-1-benzofuran-2-yl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H27FN6O.C4H4O4/c1-3-7-25-21-15-22(28-23(27-21)26-8-4-2)30-11-9-29(10-12-30)16-19-14-17-13-18(24)5-6-20(17)31-19;5-3(6)1-2-4(7)8/h3-6,13-15H,1-2,7-12,16H2,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
PKQNSYMQXLNXHZ-WLHGVMLRSA-N |
SMILES isomérique |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=C(O3)C=CC(=C4)F.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=C(O3)C=CC(=C4)F.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















